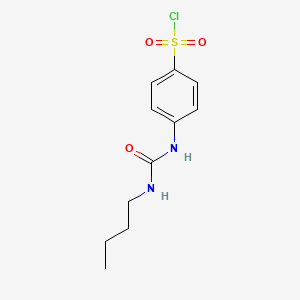

4-(3-Butyl-ureido)-benzenesulfonyl chloride

Descripción general

Descripción

4-(3-Butyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a butyl-ureido group attached to a benzenesulfonyl chloride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-aminobenzenesulfonyl chloride and butyl isocyanate.

Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Procedure: The 4-aminobenzenesulfonyl chloride is dissolved in the solvent, and butyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

Purification: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Butyl-ureido)-benzenesulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and urea derivative.

Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, neutral or slightly basic pH).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid and Urea Derivative: Formed through hydrolysis.

Reduced Sulfonamide: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

4-(3-Butyl-ureido)-benzenesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent for the synthesis of sulfonamide derivatives, which are important intermediates in pharmaceutical chemistry.

Medicinal Chemistry:

Biological Studies: It can be used to study the interactions of sulfonyl chloride compounds with biological molecules, providing insights into their mechanisms of action.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(3-Butyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3-Butyl-ureido)-2-chloro-benzenesulfonyl chloride

- 3-Butyl-ureido-2-chloro-benzoic acid

Comparison

4-(3-Butyl-ureido)-benzenesulfonyl chloride is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in nucleophilic substitution reactions. The presence of the butyl-ureido group also imparts specific properties that can be leveraged in medicinal chemistry and material science applications.

Actividad Biológica

Overview

4-(3-Butyl-ureido)-benzenesulfonyl chloride is a compound with a unique structure that includes a sulfonamide group, which has been shown to exhibit various biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

- Molecular Formula : C₁₁H₁₅ClN₂O₃S

- Molecular Weight : 290.77 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with a suitable urea derivative under controlled conditions. This method allows for the introduction of the butyl group at the 3-position of the urea moiety, enhancing its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. A notable study evaluated several derivatives for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. The compound demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

The mechanism through which this compound exerts its effects involves:

- Inhibition of Carbonic Anhydrases : The compound selectively inhibits CA IX, which is crucial for tumor growth and survival under hypoxic conditions.

- Induction of Apoptosis : In vitro studies showed that treatment with this compound resulted in a significant increase in apoptotic markers in cancer cells, suggesting it triggers programmed cell death pathways .

Study on Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity. In one study, derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, showcasing potential as an antibacterial agent .

Comparative Efficacy

A comparative analysis of various sulfonamide derivatives revealed that those with structural modifications similar to this compound showed enhanced potency against both cancerous and bacterial cells. The structure-activity relationship indicates that modifications at the urea or sulfonamide positions can significantly influence biological activity .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | High |

| Anticancer | MCF-7 | 1.52 - 6.31 | High |

| Antibacterial | Staphylococcus aureus | ~50 (inhibition) | Moderate |

| Antibacterial | Klebsiella pneumoniae | ~50 (inhibition) | Moderate |

Propiedades

IUPAC Name |

4-(butylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-2-3-8-13-11(15)14-9-4-6-10(7-5-9)18(12,16)17/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYBDLFDAQPECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373848 | |

| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99857-81-5 | |

| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.